

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Bromo-2-ethylbenzoic acid

CAS No.: 99548-72-8

Cat. No.: B3030877

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This guide provides a comprehensive technical overview of **3-Bromo-2-ethylbenzoic acid** (CAS No. 99548-72-8), a substituted aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer practical insights into its properties, synthesis, characterization, and potential applications, even in the absence of extensive peer-reviewed literature.

Core Molecular Attributes and Physicochemical Properties

3-Bromo-2-ethylbenzoic acid belongs to the family of halogenated benzoic acids, a class of compounds frequently utilized as building blocks in organic and medicinal chemistry. The strategic placement of the bromo, ethyl, and carboxylic acid groups on the benzene ring imparts a unique combination of steric and electronic properties that can be exploited in molecular design.

The bromine atom at the 3-position and the ethyl group at the 2-position create a sterically hindered environment around the carboxylic acid. The bromine atom acts as a versatile

synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity.

Data Presentation: Physicochemical Properties

Property	Value	Source(s)
CAS Number	99548-72-8	PubChem[1]
Molecular Formula	C ₉ H ₉ BrO ₂	PubChem[1]
Molecular Weight	229.07 g/mol	PubChem[1]
Melting Point	85-87 °C	BLD Pharmatech
IUPAC Name	3-bromo-2-ethylbenzoic acid	PubChem[1]
Canonical SMILES	<chem>CCC1=C(C=CC=C1Br)C(=O)O</chem>	PubChem[1]
InChIKey	VXQLZSPAHPVPE- UHFFFAOYSA-N	PubChem[1]

Note: The melting point is provided by a commercial supplier and should be considered a reference value pending verification in peer-reviewed literature.

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for **3-Bromo-2-ethylbenzoic acid** is not readily available, a robust and logical synthetic route can be proposed based on well-established precedent for analogous 2-alkyl-3-bromobenzoic acids. The most effective strategy involves a directed ortho-lithiation of 1-bromo-2-ethylbenzene, followed by carboxylation.

The causality behind this choice lies in the directing ability of the bromine atom. In a halogen-metal exchange, an alkyllithium reagent will preferentially react with the bromine. However, under carefully controlled, low-temperature conditions, a strong, sterically hindered lithium amide base can deprotonate the ortho position to the ethyl group, which is activated for lithiation. Subsequent quenching with solid carbon dioxide (dry ice) and acidic workup yields the desired carboxylic acid.

Experimental Protocol: Proposed Synthesis of 3-Bromo-2-ethylbenzoic acid

Reaction Scheme: 1-bromo-2-ethylbenzene \rightarrow (LDA, THF, $-78\text{ }^{\circ}\text{C}$) \rightarrow ortho-lithiated intermediate \rightarrow (CO_2 , $-78\text{ }^{\circ}\text{C}$ to RT) \rightarrow Lithium carboxylate salt \rightarrow (HCl (aq)) \rightarrow **3-Bromo-2-ethylbenzoic acid**

Materials:

- 1-bromo-2-ethylbenzene
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid CO_2)
- Hydrochloric acid (HCl), 2M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

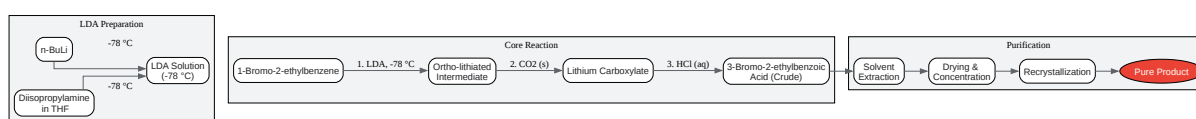
Procedure:

- Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to generate Lithium Diisopropylamide (LDA).
- Lithiation: To the freshly prepared LDA solution at $-78\text{ }^{\circ}\text{C}$, add 1-bromo-2-ethylbenzene (1.0 equivalent) dropwise. The solution may change color, indicating the formation of the lithiated

intermediate. Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 2-3 hours. The rationale for this extended time is to ensure complete deprotonation.

- **Carboxylation:** Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly. A vigorous reaction may be observed. Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring.
- **Workup:** Quench the reaction by slowly adding 2M HCl until the aqueous layer is acidic (pH ~ 2). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- **Recrystallization:** The crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford pure **3-Bromo-2-ethylbenzoic acid**.

Workflow Visualization



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Caption: Proposed synthesis workflow for **3-Bromo-2-ethylbenzoic acid**.

Structural Elucidation and Characterization

Characterization of the final product is critical to confirm its identity and purity. While experimental spectra for **3-Bromo-2-ethylbenzoic acid** are not published, we can predict the key spectroscopic features based on its structure and data from close analogs like 3-bromobenzoic acid.

Predicted Spectroscopic Data:

- ^1H NMR (400 MHz, CDCl_3):
 - δ ~11-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).
 - δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.
 - δ ~7.6-7.7 ppm (d, 1H): Aromatic proton para to the carboxylic acid.
 - δ ~7.2-7.3 ppm (t, 1H): Aromatic proton meta to the carboxylic acid.
 - δ ~2.8-3.0 ppm (q, 2H): Methylene ($-\text{CH}_2-$) protons of the ethyl group.
 - δ ~1.2-1.4 ppm (t, 3H): Methyl ($-\text{CH}_3$) protons of the ethyl group.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ ~175-178 ppm: Carboxylic acid carbon.
 - δ ~140-145 ppm: Aromatic carbon bearing the ethyl group.
 - δ ~130-135 ppm: Aromatic carbons ortho and para to the carboxylic acid.
 - δ ~125-130 ppm: Aromatic carbon bearing the bromine atom.
 - δ ~25-30 ppm: Methylene carbon.
 - δ ~14-18 ppm: Methyl carbon.
- FT-IR (KBr Pellet, cm^{-1}):
 - ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer.

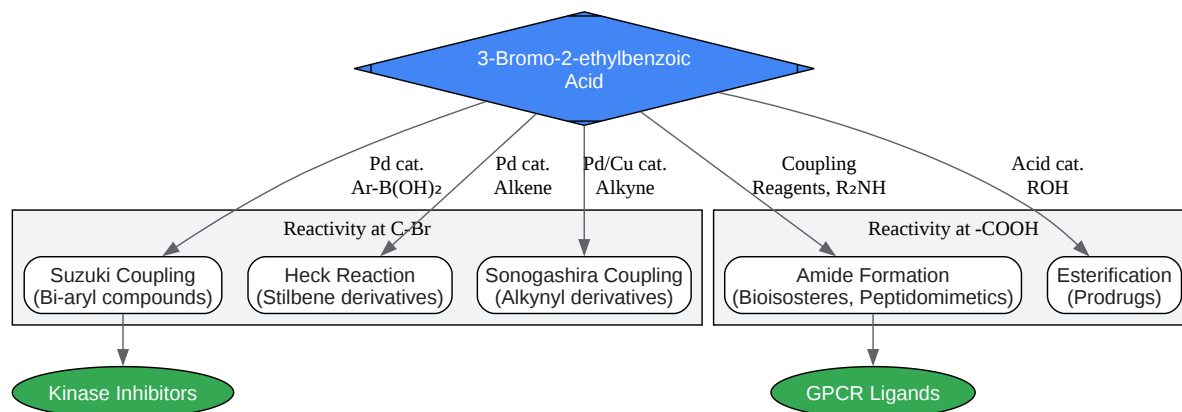
- ~1680-1710 (strong): C=O stretch of the carboxylic acid.
- ~1600, 1475: C=C stretches of the aromatic ring.
- ~1200-1300: C-O stretch.
- ~700-800: C-Br stretch.

Reactivity and Potential Applications in Drug Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry.^[2] The title compound, **3-Bromo-2-ethylbenzoic acid**, serves as a valuable intermediate for creating more complex molecules with potential therapeutic applications.

The bromine atom is the primary site for synthetic elaboration. Its presence allows for the introduction of various aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-coupling reactions. This is a cornerstone strategy in drug discovery for exploring Structure-Activity Relationships (SAR). For instance, coupling with boronic acids (Suzuki reaction) can generate bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate properties such as solubility, cell permeability, and metabolic stability.



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Caption: Synthetic utility of **3-Bromo-2-ethylbenzoic acid**.

Safety and Handling

As a research chemical with limited toxicological data, **3-Bromo-2-ethylbenzoic acid** should be handled with care, following standard laboratory safety procedures. The safety profile can be inferred from data available for closely related compounds, such as 3-bromobenzoic acid, and from supplier-provided information.[3][4][5]

GHS Hazard Statements:[3]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

- H335: May cause respiratory irritation.

Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
 - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]
 - Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and seek immediate medical attention.[5]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030877/docs#an-in-depth-technical-guide-to-3-bromo-2-ethylbenzoic-acid\]](https://www.benchchem.com/product/b3030877/docs#an-in-depth-technical-guide-to-3-bromo-2-ethylbenzoic-acid)

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